Monocalcium citrate

Description

The exact mass of the compound this compound is 422.0009460 g/mol and the complexity rating of the compound is 240. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

calcium;3-carboxy-3,5-dihydroxy-5-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.Ca/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFJMGQSOHDIPP-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14CaO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726685 | |

| Record name | Monocalcium citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine white powder | |

| Record name | MONOCALCIUM CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

109459-70-3 | |

| Record name | Calcium dicitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109459703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monocalcium citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM DICITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78TPW2F8XF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Monocalcium Citrate: Chemical Formula, Structure, and Analysis

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of monocalcium citrate (B86180), a calcium acid salt of citric acid. It details its chemical identity, physicochemical properties, synthesis methodologies, and analytical procedures relevant to research, quality control, and formulation development.

Chemical Formula and Structure

Monocalcium citrate is formed from the reaction of one mole of a calcium source with two moles of citric acid.[1] It is the primary calcium salt of citric acid, also referred to as calcium tetrahydrogen dicitrate or calcium bis(dihydrogen citrate).

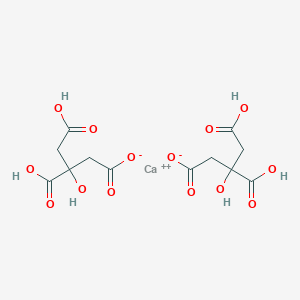

The chemical formula for the anhydrous form is C₁₂H₁₄CaO₁₄ .[2][3][4] It also exists in a hydrated form, this compound monohydrate, with the formula C₁₂H₁₄CaO₁₄ · H₂O.[5] The structure consists of a central calcium ion (Ca²⁺) ionically bonded to two dihydrogen citrate anions (C₆H₇O₇⁻).

-

IUPAC Name: calcium bis(dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate)[2]

-

CAS Number: 109459-70-3[3]

Structural Identifiers:

-

Canonical SMILES: C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.[Ca+2][3]

-

InChI: InChI=1S/2C6H8O7.Ca/c27-3(8)1-6(13,5(11)12)2-4(9)10;/h213H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+2/p-2[2][3]

Physicochemical Properties

This compound is a white, odorless crystalline powder.[6][7] Its key quantitative properties are summarized in the table below.

| Property | Value | Notes | Source(s) |

| Molar Mass | 422.31 g/mol | Anhydrous | [2] |

| 440.33 g/mol | Monohydrate | [5] | |

| Appearance | White, odorless powder | Crystalline | [6][7] |

| Taste | Tasteless or slightly sour | - | [5][6] |

| Calcium Content | approx. 9% | For monohydrate form | [5] |

| pH (1% solution) | ~3.5 | In water | [5] |

| Solubility in Water | < 1 g/L at 20°C | Sparingly soluble | [5] |

| Solubility in Ethanol | Insoluble | - | [7][8] |

| Loss on Drying | 10.0% - 13.3% | For tetrahydrate form of calcium citrate | [7] |

Synthesis of this compound

This compound is synthesized by reacting a calcium source, such as calcium carbonate, calcium hydroxide, or calcium oxide, with citric acid in a stoichiometric ratio of approximately 1:2.[1][9] The reaction can be controlled to produce different physical forms (e.g., crystalline, amorphous) with varying solubility profiles.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Paste Method

This protocol is adapted from patent literature and describes the formation of solid this compound dihydrate.[1]

Materials:

-

Calcium Carbonate (CaCO₃), powdered (1 mole, e.g., 100.09 g)

-

Citric Acid, anhydrous, solid (at least 2.1 moles, e.g., 403.45 g)

-

Deionized Water

-

Mixing apparatus (e.g., planetary mixer)

-

Drying oven

Procedure:

-

Thoroughly mix the powdered calcium carbonate and solid citric acid in a dry state within the mixing apparatus.

-

Slowly add a minimal amount of deionized water to the dry mixture while continuously mixing. Add only enough water to form a workable, thick paste.

-

Continue mixing. An exothermic reaction will occur, and the paste will begin to set into an almost dry cake.

-

Once the reaction is complete and the cake has formed, transfer the solid material to a drying oven.

-

Dry the cake to remove excess water and obtain the final dry product. The resulting product is largely water-soluble this compound, potentially containing small amounts of free citric acid and dicalcium citrate.[1]

Analytical Protocols

Quality control for this compound involves a series of tests to confirm its identity, purity, and strength.

Caption: Quality control workflow for this compound analysis.

Protocol 1: Assay of Calcium by Complexometric Titration

This method determines the calcium content by titration with disodium (B8443419) edetate (EDTA).[10]

Materials:

-

This compound sample (previously dried)

-

0.05 M Disodium Edetate (EDTA) solution, standardized

-

3N Hydrochloric Acid (HCl)

-

1N Sodium Hydroxide (NaOH)

-

Hydroxy naphthol blue indicator

-

Deionized water

-

50 mL burette, magnetic stirrer, beaker

Procedure:

-

Accurately weigh approximately 350 mg of the previously dried this compound sample and record the weight.

-

Dissolve the sample in a mixture of 10 mL of deionized water and 2 mL of 3N HCl in a beaker.

-

Dilute the solution to about 100 mL with deionized water.

-

While stirring (preferably with a magnetic stirrer), add approximately 30 mL of 0.05 M EDTA solution from the burette.

-

Add 15 mL of 1N NaOH solution, followed by approximately 300 mg of hydroxy naphthol blue indicator. The solution should turn a reddish-pink color.

-

Continue the titration with the 0.05 M EDTA solution until the endpoint is reached, indicated by a sharp color change from reddish-pink to a clear blue.[10]

-

Record the total volume of EDTA solution used.

-

Calculate the percentage of calcium citrate in the sample based on the stoichiometry of the reaction.

Protocol 2: Identification Test

This protocol provides a qualitative test for the presence of citrate.[7]

Materials:

-

This compound sample (0.5 g)

-

2N Nitric Acid

-

Mercuric sulfate (B86663) solution

-

Potassium permanganate (B83412) solution

-

Test tube, heating apparatus

Procedure:

-

Dissolve 0.5 g of the sample in a mixture of 10 mL of water and 2.5 mL of 2N nitric acid.

-

Add 1 mL of mercuric sulfate solution.

-

Heat the mixture to boiling.

-

Add 1 mL of potassium permanganate solution.

-

A positive test for citrate is the formation of a white precipitate.[7]

Applications in Drug Development and Research

This compound's properties make it a valuable compound in pharmaceutical and food sciences. Its primary application is as a source of calcium for nutritional supplements and food fortification.[1][11]

Caption: Key application areas for this compound.

In drug development, its acidic nature and solubility characteristics are utilized in effervescent tablet formulations. When combined with a carbonate source (like calcium carbonate), it reacts in water to release carbon dioxide, aiding disintegration and dissolution while forming a soluble solution of calcium citrate.[12] This improves palatability and potentially enhances calcium absorption, particularly in individuals with low gastric acid secretion.[12] Furthermore, its use in bioactive and bioresorbable surgical cements is an area of ongoing research.[12]

References

- 1. US2396115A - Production of mono-calcium citrate - Google Patents [patents.google.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikidata [wikidata.org]

- 4. wikiwand.com [wikiwand.com]

- 5. lohmann-minerals.com [lohmann-minerals.com]

- 6. altmeyers.org [altmeyers.org]

- 7. Method of Analysis for Calcium Citrate | Pharmaguideline [pharmaguideline.com]

- 8. fao.org [fao.org]

- 9. US20050181096A1 - Amorphous water-soluble calcium citrate salts and method of making and using same - Google Patents [patents.google.com]

- 10. Assay of Calcium Citrate | Pharmaguideline [pharmaguideline.com]

- 11. data.epo.org [data.epo.org]

- 12. scispace.com [scispace.com]

Physical and chemical properties of monocalcium citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the core physical and chemical properties of monocalcium citrate (B86180). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation. This document details the physicochemical characteristics, analytical methodologies for characterization, and the biological significance of its constituent ions, calcium and citrate. Quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key analytical techniques are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the compound's behavior and analysis.

Introduction

Monocalcium citrate, a calcium salt of citric acid, is a compound of significant interest in the pharmaceutical and food industries. Its favorable properties, including its role as a bioavailable source of calcium and its acidic nature, make it a versatile excipient and active ingredient. A thorough understanding of its physical and chemical properties is crucial for its effective application in drug formulation, development, and quality control. This guide aims to consolidate the available technical information on this compound, with a focus on its monohydrate and anhydrous forms, to support advanced research and development activities.

Physical and Chemical Properties

This compound can exist in both anhydrous and hydrated forms, with the monohydrate being a common form. The presence of water of hydration can influence the physical properties of the compound.

General Properties

| Property | This compound Monohydrate | This compound Anhydrous |

| Appearance | White, odorless, crystalline powder[1] | Fine white powder |

| Taste | Sour[1] | - |

Molecular and Thermodynamic Properties

| Property | This compound Monohydrate | This compound Anhydrous |

| Chemical Formula | C₁₂H₁₄CaO₁₄·H₂O[1] | C₁₂H₁₄CaO₁₄[2][3] |

| Molecular Weight | 440.33 g/mol [1] | 422.31 g/mol [2][3] |

| Density | - | - |

| Melting Point | Decomposes[4] | Decomposes[4] |

| Thermal Decomposition | Dehydration occurs in stages, followed by decomposition of the anhydrous salt.[5] | Decomposes at elevated temperatures. |

Solubility and pH

| Property | Value | Conditions |

| Solubility in Water | Sparingly soluble[4] | The solubility is influenced by pH and temperature. |

| pH of 1% Aqueous Solution | Approximately 3.2 - 3.5[1][6] | 25 °C |

Experimental Protocols

This section provides detailed methodologies for the characterization of this compound.

Assay by Complexometric Titration

This method determines the purity of this compound by quantifying the calcium content.

Principle: Calcium ions are titrated with a standard solution of ethylenediaminetetraacetic acid (EDTA) at an alkaline pH using a suitable indicator.

Reagents and Equipment:

-

This compound sample

-

0.05 M EDTA standard solution

-

3 N Hydrochloric acid

-

1 N Sodium hydroxide (B78521)

-

Hydroxy naphthol blue indicator

-

Analytical balance

-

Buret, 50 mL

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

Procedure:

-

Accurately weigh about 350 mg of previously dried this compound and record the weight.

-

Dissolve the sample in a mixture of 10 mL of water and 2 mL of 3 N hydrochloric acid in a beaker.

-

Dilute the solution to approximately 100 mL with deionized water.

-

While stirring, add 30 mL of 0.05 M EDTA solution from a buret.

-

Add 15 mL of 1 N sodium hydroxide and about 300 mg of hydroxy naphthol blue indicator. The solution should turn a reddish-pink color.

-

Continue the titration with 0.05 M EDTA solution until the color changes to a clear blue endpoint.[7]

-

Record the total volume of EDTA solution used.

Calculation: The percentage of this compound (anhydrous) can be calculated using the following formula:

% this compound = (V_EDTA × M_EDTA × 8.307) / (W_sample) × 100

Where:

-

V_EDTA is the volume of EDTA solution used in mL.

-

M_EDTA is the molarity of the EDTA solution.

-

8.307 is the milliequivalent weight of anhydrous this compound (Ca(C₆H₇O₇)₂).

-

W_sample is the weight of the sample in mg.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in this compound based on the absorption of infrared radiation at specific wavenumbers.

Equipment and Materials:

-

FTIR spectrometer

-

Agate mortar and pestle

-

KBr press and pellet die

-

Potassium bromide (KBr), spectroscopy grade

-

This compound sample

Procedure (KBr Pellet Method):

-

Dry the KBr powder in an oven to remove moisture.

-

Place a small amount of this compound sample (1-2 mg) in the agate mortar.

-

Add approximately 100-200 mg of dry KBr powder to the mortar.

-

Gently grind the mixture to a fine, homogenous powder.

-

Transfer a portion of the mixture to the pellet die.

-

Press the powder under high pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Data Analysis:

-

Identify characteristic absorption bands for carboxylate groups (around 1600-1550 cm⁻¹ and 1400 cm⁻¹), hydroxyl groups (broad band around 3500-3000 cm⁻¹), and C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the structure and purity of this compound by analyzing the magnetic properties of its hydrogen nuclei.

Equipment and Materials:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., D₂O)

-

Internal standard of known concentration (for quantitative analysis, e.g., TSP or maleic acid)

-

This compound sample

Procedure (Quantitative ¹H NMR):

-

Accurately weigh a known amount of this compound and the internal standard.

-

Dissolve both in a precise volume of D₂O in a vial.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., sufficient relaxation delay).

-

Process the spectrum (phasing, baseline correction, and integration).

Data Analysis:

-

Integrate the signals corresponding to the citrate protons and the protons of the internal standard.

-

Calculate the concentration of this compound using the following formula:

Concentration_sample = (Integral_sample / N_protons_sample) × (N_protons_standard / Integral_standard) × Concentration_standard

Where:

-

Integral_sample and Integral_standard are the integration values of the sample and standard signals, respectively.

-

N_protons_sample and N_protons_standard are the number of protons giving rise to the respective signals.

-

Concentration_standard is the known concentration of the internal standard.

Thermal Analysis (TGA/DSC)

Principle: Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, while differential scanning calorimetry (DSC) measures the heat flow into or out of a sample during a temperature change. Together, they provide information on dehydration, decomposition, and phase transitions.

Equipment:

-

TGA/DSC instrument

-

Sample pans (e.g., aluminum or alumina)

-

Analytical balance

Procedure:

-

Accurately weigh a small amount of this compound (5-10 mg) into a sample pan.

-

Place the pan in the TGA/DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass change (TGA) and heat flow (DSC) as a function of temperature.

Data Analysis:

-

TGA: Determine the temperature ranges and percentage mass loss for dehydration and decomposition steps.

-

DSC: Identify the temperatures and enthalpies of endothermic (e.g., melting, dehydration) and exothermic (e.g., decomposition) events.

Powder X-ray Diffraction (PXRD)

Principle: PXRD is a non-destructive technique used to identify the crystalline phases of a solid material by analyzing the diffraction pattern of X-rays scattered by the crystal lattice.

Equipment:

-

Powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα)

-

Sample holder

Procedure:

-

Grind the this compound sample to a fine powder to ensure random orientation of the crystallites.

-

Mount the powdered sample onto the sample holder.

-

Place the sample holder in the diffractometer.

-

Set the instrument parameters (e.g., voltage, current, scan range, step size, and scan speed).

-

Collect the diffraction pattern.

Data Analysis:

-

Compare the obtained diffraction pattern (peak positions and intensities) with reference patterns from databases (e.g., ICDD) to confirm the identity and crystalline form of the material.

-

The pattern can also be used to assess crystallinity and detect the presence of impurities.

Signaling Pathways of Constituent Ions

The biological effects of this compound are primarily attributed to its constituent ions: calcium (Ca²⁺) and citrate.

Calcium Signaling Pathway

Calcium ions are a ubiquitous second messenger involved in a multitude of cellular processes. A key mediator of calcium signaling is calmodulin (CaM), a calcium-binding protein.

An increase in intracellular calcium concentration, triggered by various stimuli, leads to the binding of Ca²⁺ to calmodulin.[1][6][8] This binding induces a conformational change in calmodulin, activating it. The active Ca²⁺-calmodulin complex then interacts with and modulates the activity of a wide range of target proteins, such as kinases and phosphatases, ultimately leading to diverse cellular responses.[9][10]

Citrate Metabolism and Signaling

Citrate is a key intermediate in cellular metabolism, most notably in the Krebs cycle (also known as the citric acid cycle or TCA cycle) and as a precursor for fatty acid synthesis.

Within the mitochondria, citrate is formed from the condensation of acetyl-CoA and oxaloacetate, marking the first step of the Krebs cycle.[11][12] When cellular energy levels are high, citrate can be transported out of the mitochondria into the cytosol.[13] In the cytosol, citrate is cleaved by ATP-citrate lyase to regenerate acetyl-CoA, which serves as the primary building block for fatty acid synthesis.[14] Citrate also acts as an allosteric regulator of several enzymes, thereby influencing the rates of glycolysis and gluconeogenesis.[13]

Conclusion

This compound is a compound with well-defined, albeit sometimes variable, physical and chemical properties that are critical to its application in various scientific and industrial fields. This guide has provided a consolidated source of technical data and detailed analytical protocols to aid researchers and professionals in their work with this important substance. The elucidation of the signaling pathways of its constituent ions further highlights the biological relevance of this compound. A thorough and consistent characterization using the methodologies outlined herein is essential for ensuring the quality, safety, and efficacy of products containing this compound.

References

- 1. Calmodulin: The switch button of calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. icdd.com [icdd.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Calcium citrate - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. Calmodulin - Wikipedia [en.wikipedia.org]

- 7. fao.org [fao.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Calcium Signalling in Heart and Vessels: Role of Calmodulin and Downstream Calmodulin-Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 12. Khan Academy [khanacademy.org]

- 13. Frontiers | A Role for the Krebs Cycle Intermediate Citrate in Metabolic Reprogramming in Innate Immunity and Inflammation [frontiersin.org]

- 14. m.youtube.com [m.youtube.com]

Monocalcium Citrate Solubility: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of monocalcium citrate (B86180) in aqueous and organic media. The information presented herein is curated from scientific literature, patent filings, and technical data sheets to support research and development activities.

Executive Summary

Monocalcium citrate, a calcium acid salt of citric acid, presents a complex solubility profile that appears contradictory across various sources. While some regulatory documents describe it as soluble in water and certain organic solvents, technical data sheets and patent literature characterize it as sparingly to very slightly soluble in aqueous solutions. This guide synthesizes the available quantitative and qualitative data, details relevant experimental methodologies for solubility determination, and provides visual representations of key processes to clarify the current understanding of this compound's solubility.

Solubility of this compound

The solubility of this compound is a critical parameter for its application in pharmaceutical formulations and other scientific endeavors. The available data, however, is not always consistent. This section summarizes the reported solubility in water and organic solvents.

Aqueous Solubility

The solubility of this compound in water is a subject of conflicting reports. A technical data sheet from a commercial supplier provides a quantitative value, while other sources offer qualitative descriptions that range from "soluble" to "sparingly soluble."

Table 1: Aqueous Solubility of this compound

| Temperature (°C) | Solubility (g/L) | Source Description | Citation |

| 20 | < 1 | Semi-quantitative data | [1] |

It is noteworthy that a patent describes this compound as the "only relatively soluble member of the group" of calcium citrates and that it is "largely water soluble"[2]. Conversely, another patent refers to crystalline this compound as "sparingly soluble" with "limited utility due to slow dissolution"[3]. This discrepancy may be attributable to differences in the crystalline form, purity, or the presence of other substances.

Solubility in Organic Solvents

Information regarding the solubility of this compound in organic solvents is primarily qualitative and, in some cases, contradictory. Several European Union regulations state that it is soluble in ethanol, methanol, ethyl acetate, and acetone (B3395972). However, a patent suggests its insolubility in acetone and aliphatic alcohols[2].

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Reported Solubility | Citation |

| Ethanol | Soluble | [4][5][6][7] |

| Insoluble | [8] | |

| Methanol | Soluble | [4][5][6][7] |

| Ethyl Acetate | Soluble | [4][5][6][7] |

| Acetone | Soluble | [4][5][6][7] |

| Insoluble (used for extraction) | [2] |

The conflicting data underscores the need for empirical verification of this compound's solubility in specific organic solvents for any given application.

Experimental Protocol for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Solvent (e.g., deionized water, ethanol)

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Reagents for quantification (e.g., EDTA for titration of calcium ions)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Place the container in a constant temperature bath set to the desired temperature.

-

Stir the suspension vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is assumed, cease stirring and allow the solid to settle.

-

Withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step should be performed quickly to prevent precipitation due to temperature changes.

-

-

Quantification of Dissolved this compound:

-

Accurately dilute the filtered, saturated solution with an appropriate solvent.

-

Determine the concentration of calcium in the diluted solution. A common method is complexometric titration with EDTA using a suitable indicator such as Murexide[9]. Alternatively, instrumental methods like atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS) can be used for more precise measurements.

-

The concentration of this compound can be calculated from the calcium concentration based on its molecular weight.

-

-

Data Analysis:

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Calculate the average solubility and the standard deviation.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Visualizing Key Processes

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Dissolution and Equilibrium of this compound in Water

The dissolution of this compound in water is an equilibrium process. The following diagram depicts the relationship between the solid phase and the dissolved ions.

Conclusion

The solubility of this compound is not well-defined in publicly available literature, with notable contradictions between different sources. For researchers and drug development professionals, it is imperative to experimentally determine the solubility of this compound under the specific conditions of their application rather than relying solely on the conflicting information in the literature. The experimental protocol outlined in this guide provides a robust framework for such determinations. Future research should aim to resolve the existing discrepancies and provide a more definitive understanding of the solubility of this compound.

References

- 1. lohmann-minerals.com [lohmann-minerals.com]

- 2. US2396115A - Production of mono-calcium citrate - Google Patents [patents.google.com]

- 3. US20050181096A1 - Amorphous water-soluble calcium citrate salts and method of making and using same - Google Patents [patents.google.com]

- 4. Method of Analysis for Calcium Citrate | Pharmaguideline [pharmaguideline.com]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. ftp.uspbpep.com [ftp.uspbpep.com]

- 8. fao.org [fao.org]

- 9. nano.ku.dk [nano.ku.dk]

An In-depth Technical Guide to the pH and Stability of Aqueous Monocalcium Citrate Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monocalcium citrate (B86180), a salt derived from citric acid, is utilized in various applications, including as a food additive and a calcium supplement. Its efficacy in aqueous formulations is critically dependent on its solubility and the stability of the resulting solution. This technical guide provides a comprehensive overview of the factors governing the pH and stability of aqueous monocalcium citrate solutions. It delves into the physicochemical properties of this compound, with a particular focus on its various hydrate (B1144303) forms and their respective solubilities. Detailed experimental protocols for the preparation and analysis of these solutions are provided, alongside a summary of key quantitative data. Furthermore, this guide illustrates the complex interplay of factors influencing solution stability through diagrams of experimental workflows and dissolution-precipitation pathways.

Introduction

The formulation of stable aqueous solutions of calcium salts is a significant challenge in the pharmaceutical and food industries due to the propensity of many calcium salts to precipitate over time. This compound presents a unique case, as its solubility and the stability of its solutions are influenced by a complex interplay of factors including temperature, pH, concentration, and the specific hydrate form of the salt used. Understanding these parameters is crucial for developing robust and effective liquid formulations. This whitepaper aims to provide a detailed technical resource for professionals working with aqueous this compound solutions, covering its fundamental properties, factors affecting its stability, and methodologies for its characterization.

Physicochemical Properties of this compound

This compound, also known as calcium dihydrogen citrate, is a calcium acid salt of citric acid with the chemical formula C₁₂H₁₄CaO₁₄[1]. It is generally described as a white, odorless, crystalline powder[2].

Solubility

This compound is characterized as being slightly soluble in water[2]. The pH of a 1% aqueous solution of this compound is approximately 3.5[3]. Its solubility is significantly influenced by the pH of the medium, with greater solubility observed at lower pH values[4].

Hydrate Forms and Their Influence on Solubility

Calcium citrate can exist in several hydrate forms, most notably the tetrahydrate (CCT) and the hexahydrate (CCH). These different forms exhibit distinct solubility profiles and stability characteristics. Research has shown that the tetrahydrate, when dissolved, can form supersaturated solutions that are metastable with respect to the less soluble, more stable hexahydrate[5][6]. The interconversion between these hydrate forms is a key factor in the long-term stability of aqueous calcium citrate solutions[5][7]. The dihydrate (CCD) and anhydrous (CCA) forms of calcium citrate also exist and have different dissolution enthalpies[5][7].

The solubility of different calcium citrate hydrates is temperature-dependent. The aqueous solubility of calcium citrate tetrahydrate decreases with increasing temperature, whereas the solubility of the hexahydrate increases with temperature[8]. The transition temperature between these two forms is approximately 51.6 °C[8].

Factors Influencing the Stability of Aqueous this compound Solutions

The stability of an aqueous this compound solution is defined by its ability to maintain calcium citrate in a dissolved state without precipitation over time. Several factors can influence this stability.

pH

The pH of the solution is a critical determinant of this compound solubility and stability. A lower pH generally favors higher solubility[4]. In a simulated intestinal environment, the precipitation of calcium citrate was observed during neutralization to pH 7[9]. Maintaining a sufficiently acidic environment is therefore essential for preventing precipitation.

Concentration

The concentration of this compound in the solution directly impacts its stability. Supersaturated solutions, while they can be temporarily stable, are prone to precipitation over time, especially with the transformation to a less soluble hydrate form[5][6].

Temperature

Temperature affects not only the solubility of the different hydrate forms but also the rate of interconversion between them[8]. Storing solutions at controlled temperatures can be crucial for maintaining stability.

Calcium-to-Citrate Molar Ratio

The molar ratio of calcium to citrate in the formulation can be adjusted to enhance solubility and stability. An excess of citrate can delay the precipitation of calcium citrate by forming soluble complexes and keeping calcium in solution for longer periods[10]. Mixtures of calcium hydroxide (B78521) and citric acid with a calcium-to-citrate molar ratio of 1.25 have been shown to dissolve rapidly and remain in solution for an hour across a wide pH range of 2 to 7[10].

Presence of Other Ions and Excipients

The presence of other ions can influence the stability of this compound solutions. For instance, the presence of amino acids and bile components has been shown to have a buffering effect and help maintain calcium in solution in simulated intestinal fluids[9].

Quantitative Data Summary

The following tables summarize the available quantitative data on the solubility of different calcium citrate hydrates at various temperatures.

Table 1: Solubility of Calcium Citrate Hydrates at Different Temperatures

| Temperature (°C) | Total Calcium Concentration (mol/L) - CCH (Hexahydrate) | Total Calcium Concentration (mol/L) - CCT (Tetrahydrate) | Total Calcium Concentration (mol/L) - CCD (Dihydrate) | Total Calcium Concentration (mol/L) - CCA (Anhydrate) |

| 10 | 0.0015 | 0.0022 | 0.0025 | 0.0030 |

| 25 | 0.0018 | 0.0020 | 0.0023 | 0.0028 |

| 37 | 0.0021 | 0.0018 | 0.0021 | 0.0026 |

| 50 | 0.0025 | 0.0016 | 0.0019 | 0.0024 |

| 70 | 0.0032 | 0.0013 | 0.0016 | 0.0021 |

| 90 | 0.0042 | 0.0011 | 0.0014 | 0.0018 |

Data adapted from Liu et al., Food Research International, 2021.[5]

Table 2: pH of Saturated Calcium Citrate Tetrahydrate (CCT) Solutions at 25°C

| pH | Total Calcium Concentration (mol/L) |

| ~4.0 | > 0.008 |

| ~5.0 | ~0.004 |

| ~6.0 | ~0.002 |

| ~7.0 | < 0.002 |

Data interpreted from graphical representation in Liu et al., Food Research International, 2021.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the preparation and stability testing of aqueous this compound solutions.

Preparation of Aqueous this compound Solutions

Objective: To prepare aqueous solutions of this compound at desired concentrations.

Materials:

-

This compound (ensure the hydrate form is known)

-

Deionized or distilled water

-

Magnetic stirrer and stir bar

-

Volumetric flasks

-

Analytical balance

Procedure:

-

Accurately weigh the required amount of this compound using an analytical balance.

-

Transfer the weighed powder to a volumetric flask of the desired volume.

-

Add approximately half of the final volume of deionized water to the flask.

-

Place a magnetic stir bar in the flask and stir the mixture on a magnetic stirrer until the this compound is completely dissolved. Gentle heating may be applied if necessary, but the temperature should be controlled to avoid changes in the hydrate form.

-

Once dissolved, allow the solution to cool to room temperature.

-

Add deionized water to the mark on the volumetric flask.

-

Stopper the flask and invert it several times to ensure homogeneity.

-

Measure and record the initial pH of the solution.

Stability Assessment of Aqueous this compound Solutions

Objective: To evaluate the physical stability of aqueous this compound solutions over time under different storage conditions.

Materials:

-

Prepared this compound solutions

-

Sealed, transparent containers (e.g., glass vials)

-

Temperature-controlled storage chambers (e.g., incubators, refrigerators)

-

pH meter

-

Turbidimeter or spectrophotometer

-

Light microscope

Procedure:

-

Aliquot the prepared this compound solution into several sealed, transparent containers.

-

Store the containers under different conditions (e.g., refrigerated at 2-8°C, room temperature at 20-25°C, and accelerated conditions at 40°C).

-

At specified time points (e.g., 0, 1, 2, 4 weeks, and 3, 6 months), withdraw a sample from each storage condition.

-

Visual Inspection: Visually inspect the samples for any signs of precipitation, crystallization, or color change. Record the observations.

-

pH Measurement: Measure the pH of each sample using a calibrated pH meter.

-

Turbidity Measurement: Measure the turbidity of each sample using a turbidimeter. An increase in turbidity indicates the formation of particulate matter.

-

Microscopic Examination: Place a drop of the solution on a microscope slide and examine under a light microscope for the presence of crystals.

-

(Optional) Calcium Concentration Analysis: Determine the concentration of dissolved calcium at each time point using methods such as EDTA titration or atomic absorption spectroscopy to quantify any loss due to precipitation.

Protocol for pH Measurement

Objective: To accurately measure the pH of aqueous this compound solutions.

Materials:

-

Digital pH meter with a combination pH electrode

-

Standard pH buffers (e.g., pH 4.0, 7.0, and 10.0)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar (optional, for ensuring sample homogeneity)

Procedure:

-

Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two standard pH buffers that bracket the expected pH of the sample (e.g., pH 4.0 and 7.0 for this compound solutions).

-

Sample Preparation: Place a sufficient amount of the this compound solution into a clean beaker. If using a magnetic stirrer, add a clean stir bar.

-

Measurement: Rinse the pH electrode with deionized water and gently blot it dry with a lint-free tissue. Immerse the electrode in the sample solution, ensuring the bulb is fully submerged. If stirring, do so gently to avoid creating a vortex.

-

Stabilization: Allow the pH reading to stabilize. Record the pH value once the reading is stable.

-

Cleaning: After measurement, rinse the electrode thoroughly with deionized water and store it in the appropriate storage solution as recommended by the manufacturer.

Visualizations

Dissolution and Precipitation Pathway of Calcium Citrate Hydrates

The following diagram illustrates the potential pathways for the dissolution of different calcium citrate hydrates and their subsequent precipitation into more stable forms.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. drugfuture.com [drugfuture.com]

- 3. lohmann-minerals.com [lohmann-minerals.com]

- 4. US2396115A - Production of mono-calcium citrate - Google Patents [patents.google.com]

- 5. nano.ku.dk [nano.ku.dk]

- 6. researchgate.net [researchgate.net]

- 7. Hydrates of calcium citrate and their interconversion in relation to calcium bioaccessibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Factors affecting calcium precipitation during neutralisation in a simulated intestinal environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhanced calcium bioavailability from a solubilized form of calcium citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Monocalcium Citrate: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, synthesis, analysis, and biological relevance of monocalcium citrate (B86180).

This technical guide provides a comprehensive overview of monocalcium citrate, a compound of increasing interest in the pharmaceutical and nutritional sciences. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, physicochemical properties, synthesis, analytical methods, and its role in biological systems, particularly concerning calcium absorption and cellular signaling.

Chemical Identity

This compound exists in both anhydrous and monohydrate forms. It is crucial to distinguish between these two forms as they possess different CAS numbers and molecular weights.

-

This compound (Anhydrous)

-

This compound Monohydrate

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for formulation development and understanding its behavior in biological systems.

| Property | Value | References |

| Physical Appearance | Fine white powder | [2][3] |

| Odor | Odorless | [4] |

| Taste | Sour | [2] |

| Solubility in Water | Sparingly soluble. Solubility is reported to be 8 times higher than that of tricalcium citrate. A 1% aqueous solution has a pH of approximately 3.2-3.5. | [2][4][5][6][7] |

| Solubility in Organic Solvents | Insoluble in ethanol. | [6] |

| pH (1% aqueous solution) | ~ 3.2 - 3.5 | [2][3] |

| Calcium Content (approx.) | 9% (for monohydrate) | [2] |

Experimental Protocols

Synthesis of this compound from Seashells

This protocol describes an environmentally friendly method for synthesizing this compound using seashell powder as a calcium source.[5]

Materials:

-

Seashells (e.g., oyster shells)

-

Citric acid

-

Distilled water

-

Grinder or pulverizer

-

Stirrer

-

Filtration apparatus

-

Drying oven or lyophilizer/spray dryer

Procedure:

-

Preparation of Shell Powder: Pulverize clean seashells using a grinder to obtain a fine powder. The primary component of the shell powder is calcium carbonate (CaCO₃).[5]

-

Reaction Mixture: In a suitable container, dissolve citric acid in distilled water to prepare a citric acid aqueous solution. Add the pulverized shell powder to the citric acid solution. A molar ratio of shell powder (as CaCO₃) to citric acid of 1:2 is typically used.[5]

-

Reaction: Stir the mixture vigorously for 5 to 20 minutes. The dissolution of the shells will be observed as calcium citrate is formed in the solution. This process avoids high-temperature treatment and does not generate carbon dioxide.[5]

-

Filtration: Filter the resulting solution to remove any insoluble impurities or residual organic materials.[5]

-

Drying: Recover the this compound powder from the filtered solution by drying. This can be achieved through:

Caption: Workflow for the synthesis of this compound.

Analytical Methods for Purity and Assay

Accurate determination of the purity and concentration of this compound is critical in research and drug development.

3.2.1. Titration Method for Calcium Content

This method is suitable for determining the total calcium content.

Procedure:

-

Accurately weigh about 350 mg of previously dried this compound.

-

Dissolve the sample in a mixture of 10 mL of water and 2 mL of 3N hydrochloric acid.

-

Dilute the solution to approximately 100 mL with water.

-

While stirring, add about 30 mL of 0.05 M disodium (B8443419) edetate (EDTA) from a 50 mL burette.

-

Add 15 mL of 1N sodium hydroxide (B78521) and 300 mg of hydroxy naphthol blue indicator.

-

Continue the titration with 0.05 M disodium edetate until a blue endpoint is reached.

-

Each mL of 0.05 M disodium edetate is equivalent to 8.307 mg of Ca₃(C₆H₅O₇)₂.

3.2.2. High-Performance Liquid Chromatography (HPLC) for Citrate Content

An HPLC method can be employed for the accurate quantification of citrate.

Recommended Method: Ion-exchange chromatography with suppressed conductivity detection.[8]

-

Column: A hydroxide-selective anion-exchange column, such as a Dionex IonPac AS11.[8]

-

Mobile Phase: Isocratic 20 mM potassium hydroxide.[8]

-

Flow Rate: Typically 2 mL/min.[9]

-

Detection: Suppressed conductivity.[8]

-

Run Time: Less than 10 minutes.[8]

Sample Preparation:

-

For soluble solid samples, a finely ground portion equivalent to approximately 100 mg of citric acid should be dissolved in 300 mL of deionized water in a 500 mL volumetric flask and then diluted to the mark to create a stock solution.[8]

-

Further dilutions (e.g., 1000-fold) may be necessary to bring the citrate concentration within the linear range of the detector.[8]

Biological Significance and Signaling Pathways

The primary biological significance of this compound lies in its role as a source of bioavailable calcium.

Calcium Bioavailability

Clinical studies have demonstrated that calcium from calcium citrate is more readily absorbed than from calcium carbonate, a common calcium supplement. This enhanced bioavailability is particularly noted in fasting individuals and may be attributed to the higher solubility of calcium citrate.[10][11][12]

Experimental Protocol for In Vitro Calcium Absorption using Caco-2 Cells:

The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for studying intestinal absorption of nutrients and drugs.[13]

-

Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

-

Cytotoxicity Assay: Before the absorption study, determine the non-toxic concentration of the this compound solution on the Caco-2 cells using an MTT assay.[14]

-

Sample Preparation: Prepare a solution of this compound in a suitable transport buffer.

-

Absorption Study:

-

Wash the Caco-2 cell monolayers with pre-warmed buffer.

-

Add the this compound solution to the apical side of the monolayer.

-

Incubate for a defined period (e.g., 2 hours).

-

Collect samples from the basolateral side at various time points.

-

-

Quantification: Analyze the calcium concentration in the basolateral samples using methods such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry to determine the amount of calcium transported across the cell monolayer.

Potential Involvement in Cellular Signaling

While direct studies on the signaling pathways specifically modulated by this compound are limited, the roles of its constituent ions, calcium and citrate, are well-documented.

The Calcium-Sensing Receptor (CaSR) Pathway:

The Calcium-Sensing Receptor (CaSR) is a G protein-coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[15] It is activated by extracellular calcium ions. In the kidney, the apical CaSR in the proximal tubule is involved in regulating the transport of dicarboxylates, including citrate.[16] Activation of the CaSR can inhibit the reabsorption of citrate from the renal tubules, thereby increasing urinary citrate excretion. This is significant because urinary citrate is a known inhibitor of calcium stone formation.[16]

The signaling cascade initiated by CaSR activation in the proximal tubule is believed to proceed via the Gq protein, leading to the activation of Phospholipase C (PLC) and subsequently Protein Kinase C (PKC).[16]

Caption: CaSR-mediated regulation of citrate transport.

It is plausible that the administration of this compound, by increasing the local concentration of calcium ions, could modulate this pathway, thereby influencing citrate transport and potentially reducing the risk of kidney stone formation. Further research is warranted to directly investigate the effects of monocalcem citrate on CaSR activity and downstream signaling events.

Conclusion

This compound is a valuable compound for researchers and drug development professionals due to its enhanced calcium bioavailability. This technical guide has provided a detailed overview of its chemical identity, physicochemical properties, and methods for its synthesis and analysis. The potential for this compound to influence cellular signaling pathways, particularly the Calcium-Sensing Receptor pathway, presents an exciting avenue for future research. The experimental protocols outlined herein provide a foundation for further investigation into the biological effects and therapeutic applications of this important calcium salt.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. lohmann-minerals.com [lohmann-minerals.com]

- 3. Calcium dicitrate | C12H14CaO14 | CID 57462251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Calcium citrate - Wikipedia [en.wikipedia.org]

- 5. data.epo.org [data.epo.org]

- 6. fao.org [fao.org]

- 7. US2396115A - Production of mono-calcium citrate - Google Patents [patents.google.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. medscape.com [medscape.com]

- 11. Calcium bioavailability from calcium carbonate and calcium citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 13. Frontiers | Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E [frontiersin.org]

- 14. scienceopen.com [scienceopen.com]

- 15. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Calcium receptor signaling and citrate transport - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Monocalcium Citrate from Calcium Carbonate and Citric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of monocalcium citrate (B86180) from calcium carbonate and citric acid. It details various synthesis methodologies, including reaction stoichiometry, conditions, and drying techniques critical for obtaining the desired product characteristics. Furthermore, this guide presents detailed experimental protocols for the quantitative and qualitative analysis of monocalcium citrate, ensuring product quality and consistency. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, where this compound is utilized as a key excipient or a source of bioavailable calcium.

Introduction

This compound, with the chemical formula C12H14CaO14, is the calcium acid salt of citric acid.[1] It is recognized for its high water solubility compared to other calcium citrate salts, making it a preferred choice in pharmaceutical and food applications as a readily bioavailable source of calcium, a firming agent, an acidity regulator, or a sequestrant.[1][2] The synthesis of this compound from the readily available and cost-effective precursors, calcium carbonate and citric acid, is a process of significant industrial interest. This guide elucidates the key parameters and methodologies for its successful synthesis and characterization.

Synthesis Methodologies

The synthesis of this compound involves the reaction of citric acid with calcium carbonate. The stoichiometry of this reaction is crucial in determining the final product. The theoretical molar ratio for the formation of this compound is 2 moles of citric acid to 1 mole of calcium carbonate.

Reaction: 2 C₆H₈O₇ + CaCO₃ → Ca(C₆H₇O₇)₂ + H₂O + CO₂

However, to prevent the formation of less soluble dicalcium or tricalcium citrate and to ensure a completely water-soluble product, a slight excess of citric acid is often employed.[3]

Two primary methodologies for the synthesis are prevalent: the paste method and the aqueous solution method.

Paste Method

This method involves reacting the solid reactants in the presence of a limited amount of water, forming a thick paste. The exothermicity of the reaction drives the process, resulting in a solid, porous cake of this compound.

-

Reactant Preparation: Accurately weigh powdered calcium carbonate and anhydrous citric acid in a molar ratio of 1:2.1.

-

Dry Mixing: Thoroughly mix the powdered reactants in a suitable vessel.

-

Paste Formation: Gradually add a minimal amount of deionized water to the dry mixture while continuously stirring to form a thick, workable paste.

-

Reaction: Continue stirring. An effervescence will be observed due to the release of carbon dioxide. The temperature of the mixture will rise.

-

Curing: Once the initial vigorous reaction subsides, allow the paste to set. It will harden into a solid, porous cake.

-

Drying: The resulting cake is then broken up and dried. Gentle heating (e.g., in an oven at 50-80°C) or more advanced techniques like lyophilization can be used to remove residual water.[4]

-

Milling: The dried product can be milled to the desired particle size.

Aqueous Solution Method

In this method, the reaction is carried out in a larger volume of water, leading to the formation of a solution of this compound, from which the product is subsequently isolated.

-

Solution Preparation: Prepare an aqueous solution of citric acid. The concentration can be varied, for instance, in the range of 20-30%.

-

Reaction: Slowly add a slurry of calcium carbonate in water to the citric acid solution under constant agitation. The molar ratio of calcium carbonate to citric acid should be maintained at approximately 1:2.1.

-

Temperature Control: The reaction is exothermic. To obtain an amorphous and highly water-soluble product, it is recommended to maintain the temperature of the reaction mixture below 30°C, and preferably between 0 and 5°C, using a cooling bath.

-

Rapid Drying: To prevent the crystallization of less soluble calcium citrate forms, the resulting solution should be dried rapidly. Spray drying is a commonly employed technique for this purpose. The inlet temperature for spray drying can range from 400 to 475°C.

Data Presentation: Synthesis Parameters

| Parameter | Paste Method | Aqueous Solution Method |

| Citric Acid:CaCO₃ Molar Ratio | 2.1 : 1 | 2.1 : 1 |

| Reaction Medium | Limited water (paste) | Aqueous solution |

| Temperature Control | Reaction is exothermic; temperature rises | Cooled to < 30°C, preferably 0-5°C |

| Product Form before Drying | Solid, porous cake | Aqueous solution |

| Drying Method | Oven drying (50-80°C), Lyophilization | Spray drying (Inlet: 400-475°C) |

Experimental Workflows

Analytical Protocols

Thorough characterization of the synthesized this compound is essential to ensure its purity, identity, and quality for pharmaceutical applications. The following are key analytical protocols.

Identification

-

Test for Calcium:

-

Ignite approximately 0.5 g of the sample at a low temperature until fully ashed.

-

Cool the residue and dissolve it in a mixture of 10 mL of water and 1 mL of glacial acetic acid.

-

Filter the solution, if necessary.

-

To the filtrate, add 10 mL of ammonium (B1175870) oxalate (B1200264) solution.

-

Result: A voluminous white precipitate of calcium oxalate forms, which is soluble in hydrochloric acid.[5]

-

-

Test for Citrate:

-

Dissolve 0.5 g of the sample in a mixture of 10 mL of water and 2.5 mL of 2 N nitric acid.

-

Add 1 mL of mercuric sulfate (B86663) solution and heat to boiling.

-

Add 1 mL of potassium permanganate (B83412) solution.

-

Result: A white precipitate is formed.[5]

-

Assay for Calcium Content (Complexometric Titration)

This method determines the total calcium content and is based on the USP monograph for calcium citrate.[6][7]

-

Procedure:

-

Accurately weigh about 350 mg of the previously dried sample.

-

Dissolve the sample in a mixture of 10 mL of deionized water and 2 mL of 3 N hydrochloric acid.

-

Dilute the solution to approximately 100 mL with deionized water.

-

While stirring, add about 30 mL of 0.05 M edetate disodium (B8443419) (EDTA) from a 50-mL burette.

-

Add 15 mL of 1 N sodium hydroxide (B78521) and 300 mg of hydroxy naphthol blue indicator.

-

Continue the titration with 0.05 M EDTA until a clear blue endpoint is reached.

-

Each mL of 0.05 M edetate disodium is equivalent to 8.307 mg of Ca₃(C₆H₅O₇)₂.[7]

-

Determination of Citrate Content (HPLC)

High-Performance Liquid Chromatography (HPLC) can be used for the accurate quantification of citrate.

-

Chromatographic Conditions (Example):

-

Column: A suitable ion-exclusion column (e.g., a C18 column).

-

Mobile Phase: An aqueous solution of a suitable acid, such as dilute sulfuric acid or a formate (B1220265) buffer.

-

Detector: UV detector at an appropriate wavelength (e.g., 210 nm) or a mass spectrometer.

-

Standard Preparation: Prepare a series of standard solutions of known concentrations of citric acid or a certified reference standard of sodium citrate.

-

Sample Preparation: Accurately weigh the this compound sample, dissolve it in the mobile phase, and dilute to a known volume.

-

Analysis: Inject the standard and sample solutions into the chromatograph and compare the peak areas to quantify the citrate content.

-

Purity Assessment

-

Loss on Drying:

-

Procedure: Weigh accurately about 1 g of the sample in a pre-weighed drying bottle. Dry at 150°C for 4 hours.

-

Acceptance Criteria: The loss in weight should be within the specified limits for the hydrated form (e.g., this compound dihydrate).[4]

-

-

Acid-Insoluble Substances:

-

Procedure: Dissolve 5 g of the sample by heating it with a mixture of 10 mL of hydrochloric acid and 50 mL of water for 30 minutes.

-

Filter the solution, wash the residue with hot water, and dry it at 105°C for 2 hours.

-

Acceptance Criteria: The weight of the residue should not exceed a specified limit (e.g., 0.2%).[6]

-

-

Heavy Metals:

-

Procedure: Dissolve 1 g of the sample in a mixture of 20 mL of water and 2 mL of hydrochloric acid. Add 1.5 mL of ammonium hydroxide and dilute with water to 25 mL.

-

Acceptance Criteria: The heavy metal content should be within the pharmacopeial limits (e.g., not more than 0.002%).[6]

-

Conclusion

The synthesis of this compound from calcium carbonate and citric acid is a well-established process. The choice between the paste and aqueous solution methods will depend on the desired product characteristics, particularly its physical form and solubility, as well as the available manufacturing equipment. The paste method offers a simpler route to a solid product, while the aqueous solution method, coupled with rapid drying, is advantageous for producing a highly soluble, amorphous form. Rigorous analytical testing, following established pharmacopeial methods, is imperative to ensure the quality, purity, and suitability of the synthesized this compound for its intended applications in the pharmaceutical and related industries.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Calcium Citrate [doi.usp.org]

- 3. US2396115A - Production of mono-calcium citrate - Google Patents [patents.google.com]

- 4. fao.org [fao.org]

- 5. Calcium Citrate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 6. Calcium Citrate [drugfuture.com]

- 7. Assay of Calcium Citrate | Pharmaguideline [pharmaguideline.com]

Uncharted Territory: The Crystalline Structure of Monocalcium Citrate Dihydrate Remains Elusive

Despite extensive investigation into the various hydrated forms of calcium citrate (B86180), a comprehensive technical guide on the crystalline structure of monocalcium citrate dihydrate cannot be provided at this time due to a significant lack of publicly available scientific data. While the existence of a dihydrate form is acknowledged in scientific literature, detailed crystallographic information, including unit cell parameters, space group, and atomic coordinates, remains conspicuously absent from peer-reviewed journals, crystallographic databases, and patent literature.

This in-depth review, aimed at researchers, scientists, and drug development professionals, has revealed that while other calcium citrate hydrates, such as tricalcium dicitrate tetrahydrate, have been extensively studied and their crystal structures elucidated, this compound dihydrate has not received the same level of scientific scrutiny.

Our exhaustive search for quantitative data and detailed experimental protocols for the crystallographic analysis of this compound dihydrate has been unfruitful. Consequently, the core requirements of this technical guide—namely, the presentation of quantitative data in structured tables, detailed experimental methodologies for crystallographic studies, and the visualization of experimental workflows—cannot be met.

The Landscape of Calcium Citrate Hydrates

Calcium citrate is known to exist in several hydrated forms, including a monohydrate, dihydrate, tetrahydrate, and hexahydrate.[1][2] The interconversion between these hydrated states is influenced by factors such as temperature and humidity.[3] Thermal analysis, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), has been employed to study the dehydration processes of various calcium citrate hydrates, confirming the existence of a dihydrate as a product of the stepwise dehydration of the tetrahydrate and hexahydrate forms.[3]

Synthesis of this compound Dihydrate

Patents describe methods for the production of this compound dihydrate. One such method involves the reaction of one mole of a calcium reagent (such as calcium oxide, hydroxide, or carbonate) with at least two moles of citric acid in the presence of water to form a paste that subsequently solidifies into a cake containing this compound dihydrate.[4] Another patented method describes the production of this compound from shell powder and citric acid, followed by a drying step.[5] However, these patents, while detailing the synthesis, do not provide the specific crystallographic data necessary for a complete structural analysis.

The Missing Crystallographic Data

A thorough search of scientific databases has not yielded a single study that reports the single-crystal X-ray diffraction or powder X-ray diffraction analysis of this compound dihydrate with the level of detail required for this guide. While some studies present X-ray diffraction patterns for "calcium citrate," these are often not specific to the monocalcium dihydrate form or lack the detailed indexing and structural solution required for a comprehensive understanding of its crystal lattice.[6][7]

Future Outlook

The absence of detailed structural information on this compound dihydrate represents a notable gap in the scientific understanding of calcium citrate compounds. Such information is crucial for a variety of applications, including in the pharmaceutical industry, where the crystalline form of an active ingredient can significantly impact its solubility, bioavailability, and stability.

Further research, specifically focused on the synthesis of single crystals of this compound dihydrate and their subsequent analysis using single-crystal X-ray diffraction, is necessary to elucidate its precise atomic arrangement. Such a study would provide the foundational data required to construct a complete technical guide as originally envisioned.

References

- 1. Crystal structure of aqua(citric acid)(hydrogen citrato)calcium monohydrate, [Ca(HC6H5O7)(H3C6H5O7)(H2O)]·H2O, from synchrotron X-ray powder data, and DFT-optimized crystal structure of existing calcium hydrogen citrate trihydrate, [Ca(HC6H5O7)(H2O)3] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. crystallography.net [crystallography.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Calcium dicitrate | C12H14CaO14 | CID 57462251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nano.ku.dk [nano.ku.dk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Monocalcium Citrate (B86180)

Introduction

Monocalcium citrate, a calcium acid salt of citric acid, is a compound of increasing interest in the pharmaceutical and nutritional sciences. Chemically designated as calcium dihydrogen citrate, it is one of several salts formed from the reaction of calcium with citric acid. Unlike the more common and less soluble tricalcium citrate, this compound's acidic nature and higher solubility under certain conditions make it a prime candidate for applications requiring efficient calcium delivery.

This document provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis protocols, analytical methods, and its role in drug development. It also explores the biological significance of its constituent ions, calcium and citrate, with a focus on relevant cellular signaling pathways.

Physicochemical Properties

This compound is a white, odorless crystalline powder with a distinctly sour taste. It is typically available in a hydrated form, with both monohydrate and dihydrate forms having been described in the literature. Its acidic nature is evidenced by the pH of a 1% aqueous solution, which is approximately 3.5.

Solubility

The solubility of this compound is a critical parameter for its application, particularly in oral dosage forms. Its solubility is highly dependent on pH, increasing as the pH decreases. While sparingly soluble in neutral water (one source indicates less than 1 g/L for the monohydrate at 20°C), its solubility is significantly enhanced in acidic environments, which is relevant for dissolution in the stomach. Formulations containing an excess of citric acid can form metastably supersaturated solutions, keeping calcium in solution for longer periods and across a wider pH range.

Structural and Spectroscopic Data

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value / Description | Reference(s) |

| Chemical Formula | C₁₂H₁₄CaO₁₄ (anhydrous) | |

| Appearance | White, odorless crystalline powder | |

| pH (1% solution) | ~3.5 | |

| Solubility (20°C) | < 1 g/L (monohydrate form); solubility increases significantly with decreasing pH. | |

| FTIR Bands (cm⁻¹) | ~3479, ~3176: O-H stretching (crystal water)1578-1443 (strong band at ~1595): Asymmetric stretching of carboxylate groups (C=O) coordinated to calcium. | |

| Raman Spectroscopy | Can be used for characterization, particularly for identifying the citrate backbone and its interaction with the calcium ion. |

Synthesis and Characterization

The synthesis of this compound involves the reaction of a calcium source with a stoichiometric excess of citric acid. The precise molar ratio is critical to prevent the formation of the less soluble di- and tricalcium citrate salts.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a composite method derived from established patent literature for producing this compound dihydrate.

Materials:

-

Calcium Carbonate (CaCO₃), powdered, high purity

-

Citric Acid (anhydrous, C₆H₈O₇), powdered

-

Deionized Water

-

Acetone (B3395972) (for washing/drying, optional)

Procedure:

-

Reactant Preparation: Weigh 1 mole of calcium carbonate (approx. 100.09 g) and at least 2.1 moles of anhydrous citric acid (approx. 403.4 g). A molar ratio of citric acid to calcium carbonate greater than 2:1 is essential to ensure the formation of the monocalcium salt and maintain a sufficiently low pH to prevent precipitation of other forms.

-

Reaction:

-

In a suitable reaction vessel, thoroughly mix the powdered calcium carbonate and citric acid in their dry states.

-

With continuous, vigorous stirring, slowly add a sufficient quantity of deionized water (e.g., ~185 mL for the amounts above) to form a thick, aqueous paste. The reaction is exothermic and will produce carbon dioxide gas; ensure adequate ventilation.

-

-

Maturation: Continue stirring the paste until the effervescence ceases. The reaction mixture should be a moist, cake-like solid.

-

Isolation and Purification:

-

The moist cake consists of this compound dihydrate, potentially with some unreacted citric acid.

-

The product can be dried directly in an oven at a moderate temperature (e.g., 50-80°C).

-

To remove excess free citric acid, the moist cake can be washed with a solvent like acetone, in which citric acid is soluble but this compound is not. The acetone will also aid in dehydrating the product.

-

-

Drying: Dry the final product to a constant weight. The resulting white powder is solid this compound dihydrate.

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Assay for Calcium Content (EDTA Titration)

The calcium content of this compound can be accurately determined by complexometric titration with ethylenediaminetetraacetic acid (EDTA). The following protocol is based on the USP monograph for calcium citrate.

Materials:

-

This compound sample, dried at 150°C

-

0.05 M Edetate Disodium (EDTA) volumetric solution (VS)

-

3 N Hydrochloric Acid (HCl)

-

1 N Sodium Hydroxide (B78521) (NaOH)

-

Hydroxy naphthol blue indicator

-

Deionized Water

Procedure:

-

Sample Preparation: Accurately weigh approximately 350 mg of the previously dried this compound sample. Dissolve the sample in a mixture of 10 mL of water and 2 mL of 3 N HCl. Dilute the solution with deionized water to about 100 mL in a suitable titration flask (e.g., a 250 mL Erlenmeyer flask).

-

Titration (Initial Step): While stirring the solution (a magnetic stirrer is recommended), add approximately 30 mL of 0.05 M EDTA VS from a 50-mL burette.

-

pH Adjustment: Add 15 mL of 1 N NaOH to raise the pH, ensuring the subsequent calcium-indicator complex is stable and the reaction with EDTA goes to completion.

-

Indicator Addition: Add approximately 300 mg of hydroxy naphthol blue indicator. The solution should turn a wine-red color.

-

Titration (Final Step): Continue the titration with the 0.05 M EDTA VS. The endpoint is reached when the solution color changes from wine-red to a distinct blue.

-

Calculation: Each mL of 0.05 M EDTA VS is equivalent to a specific mass of the calcium citrate salt, which can be calculated based on stoichiometry.

Figure 2: Workflow for the EDTA titration assay of this compound.

Applications in Research and Drug Development

This compound's properties make it a versatile compound for drug development, primarily as a source of bioavailable calcium and as a pharmaceutical excipient.

Bioavailability